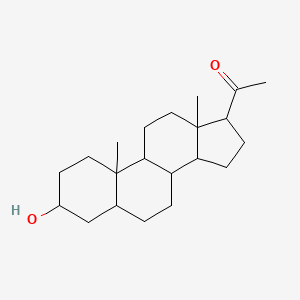

3beta-Hydroxy-5alpha-pregnan-20-one

Description

Contextualizing 3β-Hydroxy-5α-pregnan-20-one within the Endogenous Neurosteroid Family

3β-Hydroxy-5α-pregnan-20-one, also known as isopregnanolone or isoallopregnanolone, is an endogenous pregnane (B1235032) neurosteroid. nih.gov It is a metabolite of progesterone (B1679170), synthesized in the nervous system through a series of enzymatic reactions. nih.gov The production of 3β-Hydroxy-5α-pregnan-20-one and its isomers involves the enzymes 5α-reductase and 3α- or 3β-hydroxysteroid oxidoreductase. nih.govnih.gov

This compound is part of a larger family of neuroactive pregnane steroids, which includes its more widely studied stereoisomer, allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). nih.govnih.gov Together with other related compounds, these neurosteroids play a role in modulating neuronal function and are implicated in various physiological and pathological states, including mood, stress responses, and certain neurological conditions. wikipedia.orgmdpi.com

Table 1: Key Endogenous Pregnane Neurosteroids and Their Precursors

| Precursor | Metabolite (Neurosteroid) | Chemical Name |

|---|---|---|

| Progesterone | Allopregnanolone | 3α-Hydroxy-5α-pregnan-20-one |

| Progesterone | Pregnanolone (B1679072) | 3α-Hydroxy-5β-pregnan-20-one |

| Progesterone | Isopregnanolone | 3β-Hydroxy-5α-pregnan-20-one |

| Deoxycorticosterone | THDOC | 3α,21-Dihydroxy-5α-pregnan-20-one |

Significance of Stereochemistry in Pregnane Neurosteroid Function

The biological activity of pregnane neurosteroids is highly dependent on their three-dimensional structure, a concept known as stereochemistry. nih.gov Minor variations in the orientation of hydroxyl groups or the fusion of the steroid rings can lead to profound differences in their ability to modulate the GABA-A receptor. nih.govnih.gov

A prime example of this stereoselectivity is the difference in activity between the 3α-hydroxy and 3β-hydroxy isomers of 5α-pregnan-20-one. nih.govnih.gov The 3α-hydroxy configuration, as seen in allopregnanolone, is a potent positive allosteric modulator of GABA-A receptors. nih.govnih.gov This means it significantly enhances the GABA-activated chloride current, leading to neuronal inhibition. nih.gov In contrast, the 3β-hydroxy isomer, 3β-hydroxy-5α-pregnan-20-one, has been shown to have little to no potentiating effect on GABA-A receptors. nih.gov

This stark difference in activity underscores the precise structural requirements for interaction with the neurosteroid binding site on the GABA-A receptor. Research has demonstrated that the 3α-hydroxy-pregnane derivatives, including allopregnanolone and pregnanolone (the 5β isomer), effectively enhance GABA-evoked currents, while their 3β-hydroxy counterparts are largely inactive in this regard. nih.gov This highlights the critical role that stereochemistry plays in defining the physiological function of these endogenous modulators.

Furthermore, the configuration of the A and B rings of the steroid nucleus (5α versus 5β) also influences activity. Both 5α- and 5β-reduced 3α-hydroxy steroids (allopregnanolone and pregnanolone, respectively) are active at GABA-A receptors, though they can exhibit different potencies and physiological effects. nih.govebi.ac.uk The planar 5α-reduced steroids and the non-planar 5β-reduced steroids both demonstrate anesthetic actions, indicating that the receptor can accommodate both A/B ring conformations, but the orientation of the 3-hydroxyl group is the most critical determinant for positive modulatory activity. ebi.ac.uk

Table 2: Influence of Stereochemistry on GABA-A Receptor Modulation

| Compound | Stereochemistry | Effect on GABA-A Receptor |

|---|---|---|

| Allopregnanolone | 3α-hydroxy, 5α-pregnane | Potent positive allosteric modulator nih.govnih.gov |

| 3β-Hydroxy-5α-pregnan-20-one | 3β-hydroxy, 5α-pregnane | Little to no effect nih.gov |

| Pregnanolone | 3α-hydroxy, 5β-pregnane | Positive allosteric modulator nih.govebi.ac.uk |

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3 |

InChI Key |

AURFZBICLPNKBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of 3β Hydroxy 5α Pregnan 20 One Action

Direct Receptor Interactions and Allosteric Modulation

The neurosteroid 3β-hydroxy-5α-pregnan-20-one, also known as isoallopregnanolone, exerts its effects on the central nervous system primarily through direct interactions with various neurotransmitter receptors. Its most well-characterized actions involve the modulation of the GABAergic system, but it also shows activity at other receptor sites.

3β-Hydroxy-5α-pregnan-20-one is recognized as a negative allosteric modulator of the GABAA receptor. wikipedia.org Unlike its 3α-hydroxy counterpart, allopregnanolone (B1667786), which potentiates GABA-mediated chloride ion flux, 3β-hydroxy-5α-pregnan-20-one can inhibit this function under certain conditions. nih.gov This modulatory action is dependent on the subunit composition of the GABAA receptor, highlighting its selective nature. While it may not directly affect baseline GABAergic neurotransmission on its own, its primary role emerges in the context of concurrent modulation by other neurosteroids. nih.gov

A key aspect of 3β-hydroxy-5α-pregnan-20-one's mechanism is its ability to antagonize the positive allosteric modulation of GABAA receptors by 3α-hydroxy-5α-pregnan-20-one (allopregnanolone). nih.govresearchgate.net Allopregnanolone enhances the GABA-mediated chloride ion flux, a mechanism shared with benzodiazepines and barbiturates. nih.gov However, 3β-hydroxy-5α-pregnan-20-one selectively inhibits this allopregnanolone-induced potentiation. nih.gov

Interactive Table: Antagonistic Effect of Isoallopregnanolone on Allopregnanolone-Induced Chloride Ion Flux

| Compound | Concentration | Effect on GABA-mediated Cl- flux | IC50 of Isoallopregnanolone Inhibition |

| Allopregnanolone | 1 µM | Potentiation | N/A |

| Isoallopregnanolone | 1 µM - 1 mM | No direct effect on baseline | 12.25 µM (against 1 µM Allopregnanolone) |

The modulatory action of 3β-hydroxy-5α-pregnan-20-one at the GABAA receptor is distinct from that of other well-known modulators like benzodiazepines and barbiturates. While all three classes of compounds can influence GABAergic transmission, they do so through different binding sites and mechanisms. nih.govresearchgate.net

Research indicates that 3β-hydroxy-5α-pregnan-20-one does not affect the potentiation of chloride ion uptake induced by flunitrazepam (a benzodiazepine) or pentobarbital (B6593769) (a barbiturate). nih.gov This specificity suggests that its site of action is separate from the benzodiazepine (B76468) and barbiturate (B1230296) binding sites on the GABAA receptor complex. This makes it a selective antagonist of neurosteroid-mediated potentiation, without interfering with the effects of other classes of GABAergic modulators. nih.gov

Beyond the GABAergic system, evidence suggests that 3β-hydroxy-5α-pregnan-20-one and its isomers may interact with other receptor systems, including the N-methyl-D-aspartate (NMDA) and sigma-1 receptors.

Its sulfated form, pregnenolone (B344588) sulfate (B86663), acts as a positive allosteric modulator at the NMDA receptor. nih.govresearchgate.net Conversely, another related neurosteroid, 3α-hydroxy-5β-pregnan-20-one sulfate, has been shown to inhibit NMDA receptor-mediated responses in a noncompetitive manner. nih.govresearchgate.net While direct studies on 3β-hydroxy-5α-pregnan-20-one's effect on the sigma-1 receptor are less detailed, the broader class of neurosteroids is known to modulate these receptors, suggesting a potential area for further investigation. wikipedia.org

Interactive Table: Effects of Related Neurosteroids on NMDA Receptors

| Compound | Effect on NMDA Receptor | Mechanism |

| Pregnenolone Sulfate | Positive Allosteric Modulator | Enhances NMDA response |

| 3α-Hydroxy-5β-pregnan-20-one Sulfate | Negative Modulator | Noncompetitive antagonism |

GABAergic System Modulation: Focus on GABAA Receptor Subunits

Intracellular Signaling Pathways and Downstream Cellular Effects

The actions of neurosteroids, including isomers of pregnanolone (B1679072), are not limited to direct receptor modulation. They can also influence intracellular signaling cascades, leading to downstream effects on cellular function.

For instance, the related neurosteroid allopregnanolone has been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10). unc.edunih.gov This effect is mediated through the endosomal TRIF-dependent Toll-like receptor 4 (TLR4) signaling pathway. unc.edunih.gov Allopregnanolone facilitates the activation of this pathway, leading to increased IL-10 and brain-derived neurotrophic factor (BDNF) levels in certain brain regions. unc.edunih.gov It also promotes the transition between early and late endosomes. nih.gov

Furthermore, allopregnanolone can influence the fractalkine/CX3CL1 pathway, which is involved in microglia-neuron communication, in a sex-specific manner. nih.gov It has also been shown to mitigate levels of certain inflammatory chemokines by inhibiting the MyD88-dependent TLR4 signaling pathway. nih.gov While these findings are for the 3α-isomer, they highlight the potential for 3β-hydroxy-5α-pregnan-20-one to also engage with these intracellular pathways, potentially in an opposing or modulatory fashion, given its antagonistic effects at the GABAA receptor. However, direct research into the specific intracellular signaling effects of 3β-hydroxy-5α-pregnan-20-one is still an emerging area.

Modulation of Chloride Ion Flux through GABAA Receptor Channels

3β-Hydroxy-5α-pregnan-20-one, also known as isoallopregnanolone, is a diastereomer of the potent neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one). nih.gov Its primary mechanism of action at the cellular level involves the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the central nervous system. Unlike its 3α-hydroxy counterpart, isoallopregnanolone does not appear to directly activate or positively modulate the GABA-A receptor on its own.

Research using cortical homogenates from adult male Wistar rats has demonstrated that isoallopregnanolone, at concentrations ranging from 1 microM to 1 mM, does not affect baseline chloride ion (Cl⁻) uptake. nih.gov Furthermore, within a dose range of 100 nM to 100 microM, it does not interact with GABA to enhance Cl⁻ flux. nih.gov This indicates a lack of intrinsic agonistic activity at the GABA-A receptor complex.

The most significant action of isoallopregnanolone is its ability to function as an antagonist to the effects of allopregnanolone. Studies have shown that isoallopregnanolone inhibits the allopregnanolone-stimulated, GABA-mediated Cl⁻ flux. nih.govnih.govresearchgate.net This inhibitory effect is dose-dependent. For instance, when allopregnanolone is present at a concentration of 1 µM, isoallopregnanolone demonstrates a half-maximal inhibitory concentration (IC50) of approximately 12.25 µM. researchgate.net This finding establishes 3β-hydroxy-5α-pregnan-20-one as a functional blocker of the potentiating effects of allopregnanolone at the GABA-A receptor, capable of reversing the enhanced chloride influx induced by its stereoisomer. nih.govnih.gov

Effect of Isoallopregnanolone on GABA-A Receptor-Mediated Chloride Ion Flux

Based on findings from studies on rat cortical homogenates.

| Condition | Isoallopregnanolone Concentration | Observed Effect on Chloride (Cl⁻) Flux | Reference |

|---|---|---|---|

| Baseline (No GABA or Allopregnanolone) | 1 µM - 1 mM | No effect on baseline Cl⁻ uptake. | nih.gov |

| GABA (10 µM) | 100 nM - 100 µM | No interaction; does not alter GABA-mediated Cl⁻ uptake. | nih.gov |

| GABA + Allopregnanolone (ALLO) | Dose-dependent | Inhibits the potentiation of Cl⁻ flux caused by ALLO. | nih.govresearchgate.net |

Influence on Neuronal Excitability and Inhibitory Neurotransmission

By modulating GABA-A receptor function, 3β-hydroxy-5α-pregnan-20-one directly influences neuronal excitability and the strength of inhibitory neurotransmission. The primary inhibitory neurotransmitter in the brain, GABA, acts on GABA-A receptors to open chloride channels, leading to an influx of negatively charged chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus reducing neuronal excitability. nih.gov

Neurosteroids like allopregnanolone are powerful positive allosteric modulators that enhance the effect of GABA, prolonging the duration of the chloride channel opening and thereby increasing inhibitory neurotransmission. nih.govnih.gov This leads to a more profound decrease in neuronal excitability.

Comparative Influence on Inhibitory Neurotransmission

| Compound | Mechanism at GABA-A Receptor | Effect on GABA-Mediated Chloride Flux | Net Effect on Inhibitory Neurotransmission | Resulting Influence on Neuronal Excitability | Reference |

|---|---|---|---|---|---|

| Allopregnanolone | Positive Allosteric Modulator | Potentiates/Enhances | Increased | Decreased | nih.govnih.gov |

| 3β-Hydroxy-5α-pregnan-20-one | Functional Antagonist of Allopregnanolone | Inhibits Allopregnanolone-induced potentiation | Reduces the enhancement caused by Allopregnanolone | Relatively Increased (disinhibition) | nih.govnih.gov |

Physiological Roles and Biological Significance of 3β Hydroxy 5α Pregnan 20 One

Endogenous Regulatory Functions within the Central Nervous System

Within the intricate environment of the central nervous system, 3β-Hydroxy-5α-pregnan-20-one is a key player in maintaining neurochemical equilibrium and modulating the function of neuronal circuits.

Contribution to Neuroactive Steroid Balance and Equilibrium

3β-Hydroxy-5α-pregnan-20-one is a critical component in the dynamic interplay of neuroactive steroids, primarily by acting as a natural antagonist to its 3α-isomer, allopregnanolone (B1667786). nih.govresearchgate.net Allopregnanolone is a well-established positive modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic responses. nih.gov In contrast, 3β-Hydroxy-5α-pregnan-20-one can counteract these effects, thereby helping to maintain a balanced level of neuronal excitability. nih.gov This equilibrium is vital for normal brain function, and disruptions in the ratio of these neurosteroids have been implicated in various neurological and psychiatric conditions. The epimerization between allopregnanolone and isoallopregnanolone may serve as a biological mechanism to fine-tune the tone of the GABA-A receptor. researchgate.net

Broader Systemic Physiological Implications

The influence of 3β-Hydroxy-5α-pregnan-20-one extends beyond the central nervous system, with its antagonistic properties having wider physiological consequences, particularly in the context of stress, mood, and cellular protection.

Indirect Contribution to Stress Response Modulations via Antagonism

The body's response to stress involves a complex cascade of hormonal and neurochemical changes, including fluctuations in neurosteroid levels. Allopregnanolone levels are known to increase during stress and this neurosteroid is thought to have a role in the homeostatic regulation of the stress response. nih.gov By antagonizing the effects of allopregnanolone, 3β-Hydroxy-5α-pregnan-20-one can indirectly modulate the physiological and behavioral responses to stress. For example, the anxiolytic effects of allopregnanolone, which can dampen the stress response, can be attenuated by isoallopregnanolone. nih.gov This suggests that the balance between these two neurosteroids is a crucial factor in determining an individual's resilience and adaptation to stressful stimuli.

Role in Mood and Affective State Regulation through Neurosteroid Antagonism

The regulation of mood and affective states is closely linked to the function of the GABAergic system. Allopregnanolone is known for its mood-stabilizing and antidepressant-like effects, which are mediated through its action on GABA-A receptors. nih.gov 3β-Hydroxy-5α-pregnan-20-one, by antagonizing these effects, can influence mood and emotional states. In fact, an imbalance between allopregnanolone and isoallopregnanolone has been suggested to be involved in the pathophysiology of mood disorders such as premenstrual dysphoric disorder (PMDD) and major depression. researchgate.netnih.gov Studies in humans have demonstrated that isoallopregnanolone can antagonize the sedative effects of allopregnanolone, providing further evidence for its role in modulating affective states. nih.gov

Research Methodologies and Experimental Models for Studying 3β Hydroxy 5α Pregnan 20 One

In Vitro Approaches for Receptor Pharmacology and Biochemistry

In vitro techniques are fundamental for dissecting the molecular interactions of 3β-hydroxy-5α-pregnan-20-one with its targets, primarily the γ-aminobutyric acid type A (GABAᴀ) receptor. These methods provide quantitative data on binding affinity, functional modulation, and effects on ion channel activity.

Radioligand Binding Assays for Receptor Affinity (e.g., [³⁵S]TBPS Displacement)

Radioligand binding assays are a cornerstone for studying the affinity of a compound for a specific receptor site. To investigate the allosteric modulation of the GABAᴀ receptor complex, researchers frequently use the radiolabeled convulsant ligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS). This ligand binds within the receptor's chloride ion channel at a site sensitive to allosteric modulators.

Positive allosteric modulators of the GABAᴀ receptor, such as allopregnanolone (B1667786), enhance GABA's effects and inhibit the binding of [³⁵S]TBPS. In contrast, studies have explored the antagonistic properties of 3β-hydroxy-5α-pregnan-20-one. Research indicates that this 3β-isomer can antagonize the potentiating actions of its 3α-diastereomer, allopregnanolone. researchgate.net The [³⁵S]TBPS binding assay is a critical tool for quantifying this interaction. researchgate.net While potent synthetic modulators can inhibit [³⁵S]TBPS binding with high potency (IC₅₀ values in the low nanomolar range), the effects of 3β-hydroxy-5α-pregnan-20-one are typically studied for their ability to counteract the inhibition caused by active neurosteroids. researchgate.netnih.gov

| Assay Component | Description | Relevance for 3β-Hydroxy-5α-pregnan-20-one |

| GABAᴀ Receptor Source | Membrane preparations from rat brain tissue or human recombinant receptors expressed in cell lines. nih.gov | Allows for testing on native and specific receptor subunit combinations. |

| Radioligand | [³⁵S]TBPS, which binds to the picrotoxin (B1677862) site within the chloride ion channel. researchgate.net | Serves as a probe for allosteric modulation of the ion channel function. |

| Measurement | Inhibition of [³⁵S]TBPS binding by a test compound, measured as the IC₅₀ value (the concentration that inhibits 50% of specific binding). nih.gov | Used to determine the potency of a compound as a negative allosteric modulator or its ability to antagonize positive modulators. |

Electrophysiological Techniques on Recombinant and Native GABAᴀ Receptors (e.g., Xenopus Oocytes, Neuronal Recordings)

Electrophysiology provides a direct functional measure of a compound's effect on ion channel activity. Two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific recombinant GABAᴀ receptor subunits are a common model. This system allows for precise control over the receptor subtype being studied and the concentration of the applied compound. Additionally, whole-cell voltage-clamp recordings from cultured neurons provide insights into the compound's action on native receptors in a neuronal context. nih.gov

These techniques measure the electrical current generated by chloride ions flowing through the GABAᴀ receptor channel in response to GABA and its modulators. While the 3α-hydroxy isomer, allopregnanolone, potently enhances GABA-evoked currents, studies on 3β-hydroxy-5α-pregnan-20-one often focus on its potential to inhibit this enhancement. researchgate.netnih.gov For instance, potent synthetic neurosteroids have been shown to potentiate GABA-evoked currents in Xenopus oocytes expressing α1β2γ2L receptors with remarkable potency, achieving EC₅₀ values in the sub-nanomolar range, providing a benchmark against which the antagonistic or weak effects of isomers like 3β-hydroxy-5α-pregnan-20-one can be compared. nih.gov

| Technique | Model System | Measurement | Key Finding |

| Two-Electrode Voltage-Clamp | Xenopus oocytes expressing recombinant GABAᴀ receptors. nih.gov | Potentiation or inhibition of GABA-evoked chloride currents (measured as EC₅₀ or I_max). nih.gov | Allows for precise characterization of steroid effects on specific receptor subunit combinations. |

| Whole-Cell Voltage-Clamp | Cultured primary neurons (e.g., spinal cord, cortical). nih.gov | Modulation of currents induced by neurotransmitters like GABA or NMDA. nih.gov | Reveals compound activity on native receptors in a complex cellular environment. |

Biochemical Assays for Chloride Ion Uptake

Crucially, research has demonstrated that 3β-hydroxy-5α-pregnan-20-one can act as an inhibitor of the chloride ion flux stimulated by its 3α-isomer, allopregnanolone. researchgate.net While allopregnanolone, much like GABA itself, can significantly increase ³⁶Cl⁻ uptake within seconds, 3β-hydroxy-5α-pregnan-20-one has been shown to antagonize this effect, highlighting its opposing action at the functional level of the receptor. researchgate.netnih.gov

Cellular Models for Mechanistic Elucidation

Cellular models, particularly those using primary neurons or progenitor cells, are invaluable for understanding the broader physiological and pathological consequences of neurosteroid action, including effects on cell survival, growth, and development.

Cultured Neuronal Systems (e.g., Fetal Hippocampal Neurons, Neuroprogenitor Cells)

Primary cultures of neurons, such as those derived from the fetal hippocampus, provide a model system to investigate how neurosteroids affect neuronal structure and function in a controlled environment. nih.gov These cultures allow for detailed morphological and functional analysis over time. Similarly, neuroprogenitor cells are utilized to study the influence of neurosteroids on the fundamental processes of neurogenesis, including cell proliferation and differentiation. uni.lu Researchers have used such systems to demonstrate that certain neurosteroids can modulate GABAᴀ receptor subunit expression and influence neuronal development. nih.gov

Investigation of Cellular Proliferation and Cytoarchitectural Changes in Response to Neurosteroids

A key area of neurosteroid research is their impact on neuronal morphology (cytoarchitecture) and the proliferation of neural stem or progenitor cells. The 3α-hydroxy isomer, allopregnanolone, has been shown to promote the proliferation of rodent neural progenitor cells and to induce rapid, significant changes in the structure of cultured fetal hippocampal neurons, including a decrease in the area and length of neurites. nih.govuni.lu

In direct contrast, its stereoisomers are often used as negative controls. For example, the related isomer 3β-hydroxy-5β-pregnan-20-one was found to have no significant effect on the morphological parameters of cultured hippocampal neurons. nih.gov The primary role identified for 3β-hydroxy-5α-pregnan-20-one in functional assays is as an antagonist of allopregnanolone's potentiation of GABAᴀ receptor activity, rather than as a direct modulator of cellular architecture or proliferation. researchgate.net

| Cellular Process | Effect of 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | Observed Role of 3β-Hydroxy Isomers |

| Cytoarchitecture | Induces regression of neurites and filopodia in cultured fetal hippocampal neurons. nih.gov | The 3β,5β-isomer showed no significant effect on neuronal morphology. nih.gov |

| Neurogenesis | Promotes the proliferation of neural progenitor cells. uni.lu | Primarily investigated as an antagonist at the GABAᴀ receptor level. researchgate.net |

| GABAᴀ Receptor Function | Potent positive allosteric modulator, enhances chloride flux. researchgate.netnih.gov | The 3β,5α-isomer (isoallopregnanolone) inhibits allopregnanolone-stimulated chloride flux. researchgate.net |

Animal Models for In Vivo Studies

Animal models, particularly rodent models, are fundamental in elucidating the physiological and behavioral effects of 3β-Hydroxy-5α-pregnan-20-one. These models allow for controlled investigations into the compound's mechanisms of action, which would not be feasible in human subjects.

Rodent Models (e.g., Rats, Mice) for Behavioral and Neurophysiological Phenotyping

Rodent models are extensively used to characterize the behavioral and neurophysiological profile of 3β-Hydroxy-5α-pregnan-20-one, an epimer of the more extensively studied allopregnanolone. While allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is known for its anxiolytic and sedative effects through potentiation of GABA-A receptors, studies on its 3β-hydroxy epimer have shown it to be largely inactive in typical behavioral paradigms that assess anxiety. researchgate.net For instance, in the elevated plus-maze, a common test for anxiolytic-like effects in rodents, 3β-hydroxy-5α-pregnan-20-one did not produce significant behavioral changes, in contrast to the clear anxiolytic and sedative effects observed with allopregnanolone. researchgate.net

Neurophysiological studies often focus on the interaction of these steroids with the GABA-A receptor complex. The differential effects of the 3α- and 3β-hydroxy isomers are a key area of investigation. While allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, 3β-hydroxy-5α-pregnan-20-one is generally considered to be inactive or to have very weak effects at this receptor. researchgate.net This distinction is critical for understanding the structure-activity relationships of neurosteroids.

Furthermore, research using rodent models has explored the influence of 3β-Hydroxy-5α-pregnan-20-one on dopamine-mediated behaviors. nih.gov These studies help to understand the compound's potential role in modulating neurotransmitter systems beyond the GABAergic system. For example, some research has investigated how this neurosteroid might influence behaviors that are used to predict antipsychotic-like activity, providing a broader perspective on its potential neuropharmacological profile. nih.gov

The table below summarizes findings from behavioral studies in rodents comparing 3β-Hydroxy-5α-pregnan-20-one with its 3α-isomer, allopregnanolone.

| Behavioral Paradigm | Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | 3β-Hydroxy-5α-pregnan-20-one | Reference |

| Elevated Plus-Maze | Anxiolytic and sedative effects | No significant effect | researchgate.net |

| Light-Dark Box | Anxiolytic effects | No significant effect | researchgate.net |

Studies on Brain Region-Specific Effects and Distribution

Research on alcohol-preferring (P) rats has revealed sex-specific and region-specific effects of allopregnanolone. nih.gov In female P rats, administration of allopregnanolone leads to a significant increase in the anti-inflammatory chemokine CX3CL1 in the nucleus accumbens, amygdala, hypothalamus, and midbrain, an effect not observed in males. nih.gov This suggests that the downstream signaling pathways activated by this neurosteroid can vary significantly between sexes and across different brain areas. nih.gov

Further studies have delved into the molecular mechanisms within these brain regions. For example, allopregnanolone has been shown to modulate TLR4 signaling pathways in the brains of P rats, with differing effects in males and females in areas like the amygdala and nucleus accumbens. nih.gov While direct studies on the regional distribution and effects of 3β-Hydroxy-5α-pregnan-20-one are less common, the methodologies used for its 3α-isomer provide a clear framework for such investigations. These methods include microdissection of brain regions followed by quantification of the steroid via techniques like gas chromatography-mass spectrometry or radioimmunoassay, and in situ hybridization to examine gene expression changes. nih.govnih.gov

The table below outlines the observed brain region-specific effects of the related neurosteroid, allopregnanolone, in rodent models.

| Brain Region | Observed Effect of Allopregnanolone | Animal Model | Reference |

| Cerebral Cortex | Increased levels following ethanol (B145695) administration, correlated with hypnotic effects. | Male Sprague Dawley Rats | nih.gov |

| Nucleus Accumbens | Increased CX3CL1 levels in females; modulation of TLR4 signaling. | Alcohol-Preferring (P) Rats | nih.govnih.gov |

| Amygdala | Increased CX3CL1 levels in females; modulation of TLR4 signaling. | Alcohol-Preferring (P) Rats | nih.govnih.gov |

| Hypothalamus | Increased CX3CL1 levels in females. | Alcohol-Preferring (P) Rats | nih.gov |

| Midbrain | Increased CX3CL1 levels in females. | Alcohol-Preferring (P) Rats | nih.gov |

| Ventral Tegmental Area | Facilitation of lordosis and other reproductively-relevant behaviors. | Female Rodents | nih.govcapes.gov.br |

Investigations into Developmental and Gestational Effects (e.g., Fetal and Placental Enzyme Activities)

The synthesis of 3β-Hydroxy-5α-pregnan-20-one is intrinsically linked to the activity of specific enzymes that metabolize progesterone (B1679170), particularly during gestation. In rats, the enzymes responsible for the conversion of progesterone to its 5α-reduced metabolites, including Δ4-5α-reductase and 3β-hydroxysteroid dehydrogenase, are present in both the fetus and the placenta. nih.govoup.com

Studies have shown that the activities of these enzymes are generally higher in the placenta than in the fetus. nih.govoup.com However, as pregnancy progresses, there is a notable shift: enzyme activity increases in the fetus while it diminishes in the placenta. nih.govoup.com The fetus demonstrates the capacity to metabolize progesterone as early as day 13 of gestation, and this ability to generate ring-A reduced products, including 3β-Hydroxy-5α-pregnan-20-one, strengthens as gestation advances. nih.govoup.com

The placenta, despite secreting only marginal amounts of progesterone itself, possesses a significant capacity to metabolize progesterone into these 5α-reduced metabolites. nih.govoup.com This highlights the crucial role of the placenta in regulating the steroid environment of the fetus. The 3β-hydroxysteroid dehydrogenase, the enzyme that directly synthesizes 3β-Hydroxy-5α-pregnan-20-one from 5α-pregnane-3,20-dione, is associated with the particulate fraction of homogenized fetal and placental tissues. nih.govoup.com

The table below details the characteristics of the enzymes involved in the synthesis of 3β-Hydroxy-5α-pregnan-20-one in the rat fetus and placenta.

| Enzyme | Product(s) | Cellular Location | Activity Trend during Gestation (Placenta) | Activity Trend during Gestation (Fetus) | Reference |

| Δ4-5α-reductase | 5α-pregnane-3,20-dione | Particulate fraction | Diminishes | Increases | nih.govoup.com |

| 3β-hydroxysteroid dehydrogenase | 3β-hydroxy-5α-pregnan-20-one | Particulate fraction | Diminishes | Increases | nih.govoup.com |

| 3α-hydroxysteroid dehydrogenase | 3α-hydroxy-5α-pregnan-20-one | Soluble (supernatant) | Diminishes | Increases | nih.govoup.com |

Structure Activity Relationships and Rational Design of 3β Hydroxy 5α Pregnan 20 One Analogues

Essential Structural Determinants for Biological Activity

The orientation of the hydroxyl group at the C-3 position is a primary determinant of the neurosteroid's modulatory effect on the γ-aminobutyric acid type A (GABAA) receptor. While its epimer, the 3α-hydroxy variant (allopregnanolone), is a potent positive allosteric modulator (PAM) that enhances GABA-elicited currents, 3β-Hydroxy-5α-pregnan-20-one typically acts as a negative allosteric modulator (NAM) or an antagonist at the GABAA receptor. nih.govsemanticscholar.orgcolab.ws

Research indicates that these opposing effects arise from the stereospecific interactions within the receptor's binding sites. semanticscholar.orgcolab.ws The 3β-hydroxy configuration can diminish or block the effects of positive modulators like allopregnanolone (B1667786). nih.gov A proposed model suggests that the 3α- and 3β-hydroxy epimers bind to an overlapping subset of specific sites on the GABAA receptor. Their net functional effect on the receptor's ion channel gating is the sum of their independent effects at each site. semanticscholar.orgcolab.ws For instance, both epimers may bind to an intra-β subunit site to produce a NAM effect, while their binding to an intra-α subunit site can produce effects of opposite valence (PAM vs. NAM). semanticscholar.org

In contrast, the 5β-configuration creates a bent or "nonplanar" A/B ring junction. ebi.ac.uk This change in shape significantly impacts how the steroid fits into the receptor's binding pocket. The enantioselectivity of neurosteroid action is highlighted by the differences between the 5α-epimer (allopregnanolone) and the 5β-epimer (pregnanolone). The positive modulatory effects of allopregnanolone are strongly enantioselective, whereas those of pregnanolone (B1679072) are not, a difference attributed to differential binding affinity and efficacy within the β3-α1 intersubunit neurosteroid binding site on the GABAA receptor. nih.gov

Strategies for Chemical Modification and Their Pharmacological Impact

The native structure of 3β-Hydroxy-5α-pregnan-20-one serves as a scaffold for the rational design of novel analogues. By strategically modifying the steroid nucleus, researchers aim to create compounds with enhanced affinity, greater selectivity for specific receptor subtypes, or unique functional profiles.

Systematic modifications at various positions on the steroid rings have yielded valuable insights into the structural requirements for receptor interaction.

C-6 and C-7 Positions: The introduction of methyl groups at the C-6 and C-7 positions of the B-ring has been explored to understand the steric and electronic requirements of the GABAA receptor binding sites. ebi.ac.uk

C-Ring (C-11, C-12): Analogues with substitutions at the C-11 and C-12 positions of the C-ring have been synthesized to probe the receptor's structural demands. Analysis of these derivatives suggests that the modulatory activity depends on the hydrophobic-hydrophilic balance of the substituents on the C-ring edge, rather than on highly specific interactions. core.ac.uk

C-17 Side Chain: The 17β-acetyl group on the D-ring is considered an important part of the anesthetic steroid pharmacophore due to its hydrogen-bond-acceptor properties. ebi.ac.uk

Table 1: Impact of Select Chemical Modifications on Pregnane (B1235032) Steroid Activity

| Modification Position | Type of Modification | Observed Pharmacological Impact | Reference(s) |

| C-3β | Phenylethynyl substitution | High-affinity ligands for the neurosteroid site on GABAA receptors. | nih.gov |

| C-6 / C-7 | Methyl group substitution | Influences GABA modulatory and anesthetic actions. | ebi.ac.uk |

| C-11 / C-12 | Various substitutions | Activity depends on the hydrophobic-hydrophilic balance of the groups. | core.ac.uk |

The primary goal of analogue design is to improve upon the characteristics of the parent compound. This can involve enhancing its affinity for the target, increasing its selectivity for a particular receptor subtype to reduce off-target effects, or altering its functional activity (e.g., converting a modulator into a potent antagonist or a partial agonist).

One successful strategy involves introducing bulky substituents at the 3β-position. For example, a series of 3α-hydroxy-3β-(phenylethynyl)pregnan-20-ones were synthesized, with some demonstrating high affinity for the neurosteroid binding site on GABAA receptors. nih.gov These analogues serve as valuable tools for probing the receptor's binding pocket and have led to the proposal of new pharmacophores. nih.gov

Furthermore, synthetic analogues have been developed to overcome the unfavorable pharmacokinetic profiles of natural neurosteroids, which can limit their therapeutic potential. nih.gov The creation of photoreactive analogues, such as 11β-(p-azidotetrafluorobenzoyloxy)allopregnanolone, has been instrumental in identifying the specific amino acid residues that form the steroid-binding sites within receptors. nih.gov

Stereochemical Specificity in Neurosteroid-Receptor Binding and Allosteric Modulation

The precise three-dimensional arrangement of atoms (stereochemistry) is fundamental to the interaction between a neurosteroid and its receptor, dictating the nature and magnitude of the allosteric modulation.

The opposing actions of the 3α- and 3β-hydroxy epimers are a clear demonstration of stereochemical specificity. semanticscholar.orgcolab.ws While both may bind within the transmembrane domain of the GABAA receptor, their different orientations lead to distinct conformational changes in the receptor protein. Allopregnanolone (3α-OH) binds at the β-α subunit interfaces, where its C3α-hydroxyl group forms a critical hydrogen bond with the backbone carbonyl of a glutamine residue (Q241 in the α1 subunit), and its C20 ketone on the D-ring orients toward a leucine (B10760876) residue on the adjacent β subunit. nih.gov The steroid is further stabilized by stacking interactions with a tryptophan residue (W246). nih.gov

Table 2: Comparison of Stereoisomer Properties and Effects

| Feature | 3β-Hydroxy-5α-pregnan-20-one (Epiallopregnanolone) | 3α-Hydroxy-5α-pregnan-20-one (Allopregnanolone) | Reference(s) |

| C-3 Hydroxyl Group | β-orientation (axial) | α-orientation (equatorial) | semanticscholar.org |

| A/B Ring Conformation | Planar (5α) | Planar (5α) | ebi.ac.uk |

| Primary Action at GABAAR | Negative Allosteric Modulator (NAM) / Antagonist | Positive Allosteric Modulator (PAM) | nih.govsemanticscholar.orgcolab.ws |

| Functional Outcome | Diminishes or blocks GABA-enhancing effects | Potentiates GABA-elicited chloride currents | nih.govnih.gov |

Future Research Directions and Unanswered Questions

The neurosteroid 3β-Hydroxy-5α-pregnan-20-one, an isomer of the more extensively studied allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one), presents a compelling frontier in neuroendocrinology and pharmacology. While its interactions with GABA-A receptors are recognized, a comprehensive understanding of its physiological roles, regulatory mechanisms, and full therapeutic potential remains elusive. Future research must address critical gaps in knowledge, paving the way for a clearer picture of this compound's significance.

Q & A

Q. What are the limitations of current models for studying 3β-Hydroxy-5α-pregnan-20-one in human neurophysiology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.